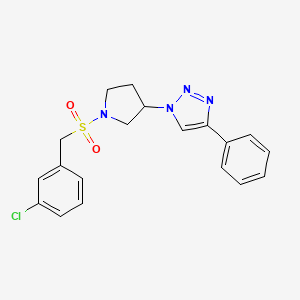

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Descripción

This compound features a 1,2,3-triazole core substituted at position 1 with a pyrrolidin-3-yl group bearing a 3-chlorobenzylsulfonyl moiety and at position 4 with a phenyl group. Its synthesis likely employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a method widely used for triazole formation due to its regioselectivity and efficiency.

Propiedades

IUPAC Name |

1-[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2S/c20-17-8-4-5-15(11-17)14-27(25,26)23-10-9-18(12-23)24-13-19(21-22-24)16-6-2-1-3-7-16/h1-8,11,13,18H,9-10,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJWILBOTATYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Final Coupling: The final step involves coupling the pyrrolidine and triazole moieties, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is investigated for its potential as a drug candidate due to its structural diversity and biological properties. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial effects against various pathogens. The presence of the sulfonyl group may enhance this activity by improving solubility and interaction with biological targets.

- Antiviral Properties : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication mechanisms. Studies on similar triazole compounds suggest that modifications can lead to enhanced antiviral efficacy.

Biological Research

The compound is also explored for its interactions with biological systems:

- Enzyme Inhibition : Initial studies suggest that it may inhibit certain enzymes, such as carbonic anhydrase-II, which is involved in various physiological processes. This inhibition can be crucial in developing treatments for diseases like glaucoma and cancer.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on cancer cell lines indicate potential anticancer properties. The triazole moiety is often linked to anticancer activity due to its ability to interfere with cellular processes .

Synthetic Methods

The synthesis of 1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using suitable precursors.

- Introduction of the Sulfonyl Group : Usually via sulfonylation reactions with sulfonyl chlorides.

- Triazole Ring Formation : Often accomplished through copper-catalyzed azide–alkyne cycloaddition (CuAAC) or Huisgen 1,3-dipolar cycloaddition methods .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antifungal Activity : A study on similar triazole derivatives demonstrated significant antifungal activity against Candida species, suggesting that modifications to the triazole structure can lead to enhanced efficacy .

- Cancer Treatment Research : Investigations into the cytotoxicity of triazole-based compounds have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development .

Mecanismo De Acción

The mechanism of action of 1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogs reported in the literature:

Key Observations:

Sulfonyl Group Impact: The target compound and the cyclopropyl analog include a sulfonyl group, which increases polarity and may improve solubility or binding affinity compared to non-sulfonylated analogs like 1-(3-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole .

Substituent Electronic Effects: The 3-chlorobenzyl group in the target introduces meta-substitution, which may alter electronic distribution compared to para-substituted analogs (e.g., 4-fluorobenzyl in ).

Synthetic Methods: CuAAC is a likely route for the target compound, as evidenced by its use in synthesizing triazole-pyrazole hybrids (e.g., ). Sonochemical methods offer alternative pathways for non-sulfonylated derivatives.

Physicochemical and Spectroscopic Properties

- Melting Points: The non-sulfonylated analog 1-(3-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole has a melting point of 140–142°C , while sulfonylated derivatives (e.g., ) may exhibit higher melting points due to increased polarity.

- Spectroscopic Characterization :

Actividad Biológica

1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 409.9 g/mol

The structure includes a pyrrolidine ring, a triazole ring, and a chlorobenzyl sulfonyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole moiety is known for its ability to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to various biological functions.

Biological Activities

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit a range of biological activities:

- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and kinase inhibition (e.g., EGFR and c-Met) .

- Antimicrobial Properties : Triazoles are recognized for their antibacterial and antifungal activities, making them candidates for therapeutic applications against infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole compounds in various biological contexts:

Study 1: Anticancer Properties

A study investigated the anticancer effects of triazole-linked chalcone derivatives. These compounds induced apoptosis in cancer cells and inhibited angiogenesis. The mechanism involved DNA damage and interaction with kinases .

Study 2: Enzyme Inhibition

Research on triazole ureas demonstrated their ability to irreversibly inhibit serine hydrolases with remarkable potency (sub-nM levels), suggesting that similar compounds might exhibit comparable enzyme modulation capabilities .

Study 3: Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. For instance, conazole fungicides have been shown to modulate cytochrome P450 enzymes, indicating potential applications in both agriculture and medicine .

Data Table

The following table summarizes key biological activities associated with triazole compounds:

Q & A

Q. What synthetic strategies are most effective for preparing 1-(1-((3-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole?

The compound can be synthesized via Click chemistry (copper-catalyzed azide-alkyne cycloaddition) and sulfonylation reactions . Key steps include:

- Functionalizing pyrrolidine with a sulfonyl group via reaction with 3-chlorobenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Introducing the triazole moiety through azide-alkyne cycloaddition, requiring precise stoichiometric control of phenylacetylene and azide intermediates .

- Purification via column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) and characterization using NMR (¹H, ¹³C) and IR spectroscopy .

Q. How can the molecular structure and purity of this compound be validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX/ORTEP provides precise bond lengths, angles, and dihedral angles. For example, steric interactions between the triazole ring and sulfonyl group can be quantified through crystallographic data .

- NMR spectroscopy : ¹H NMR peaks at δ 5.71 ppm (s, 2H) for benzyl protons and δ 8.24 ppm (s, 1H) for triazole protons confirm connectivity .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed [M+H]⁺) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HCT 116, MDA-MB231) using MTT assays. IC₅₀ values can indicate potency, with structural analogs showing IC₅₀ ranges of 5–50 µM .

- Enzyme inhibition : Test against targets like kinases or cytochrome P450 isoforms via fluorescence-based assays, noting competitive/non-competitive inhibition kinetics .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chlorobenzyl group influence binding affinity in biological targets?

- Crystallographic studies reveal that the 3-chlorobenzyl group induces steric hindrance, altering dihedral angles (e.g., 15–30° between triazole and phenyl rings), which impacts receptor binding pockets .

- Density Functional Theory (DFT) calculations can quantify electron-withdrawing effects of the chloro substituent, correlating with reduced electron density at the triazole N2 position and altered hydrogen-bonding capacity .

Q. How can conflicting bioactivity data between structural analogs be resolved?

- SAR analysis : Compare analogs with substituent variations (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl). For example, replacing chlorine with fluorine may reduce steric bulk but increase metabolic stability .

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Discrepancies in binding scores (ΔG) may arise from torsional strain in the pyrrolidine ring .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent optimization : Replace THF with DMF for better solubility of sulfonamide intermediates, improving yields from 65% to >85% .

- Catalyst screening : Test Cu(I) vs. Cu(II) in Click reactions; Cu(I) (e.g., CuBr) reduces side reactions (e.g., triazole dimerization) .

- In-line analytics : Use FTIR or HPLC-MS to monitor reaction progress and identify byproducts (e.g., unreacted azides) .

Q. How does the sulfonyl group affect metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Sulfonyl groups generally enhance stability (t₁/₂ > 60 min) compared to carbonyl analogs .

- CYP450 inhibition : Screen against CYP3A4/CYP2D6 isoforms. Sulfonamides often show weaker inhibition (IC₅₀ > 10 µM) than amines, reducing drug-drug interaction risks .

Methodological Considerations

- Data contradiction resolution : Combine orthogonal techniques (e.g., SCXRD for structure, NMR for purity, and HRMS for molecular weight) to address discrepancies in reported bioactivity .

- Advanced structural analysis : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···π, halogen bonding) influencing crystal packing .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.